molecular formula C11H16BrNO B8163782 3-Bromo-2-isobutoxy-5-methylaniline

3-Bromo-2-isobutoxy-5-methylaniline

Cat. No.: B8163782
M. Wt: 258.15 g/mol
InChI Key: BKTOQKBUYIIAAN-UHFFFAOYSA-N
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Description

3-Bromo-2-isobutoxy-5-methylaniline is a brominated aniline derivative featuring a bromine atom at position 3, an isobutoxy group (-OCH₂CH(CH₃)₂) at position 2, and a methyl group (-CH₃) at position 5. The isobutoxy group introduces steric bulk and lipophilicity, distinguishing it from smaller alkoxy analogs. Synthetically, its preparation likely involves bromination of a pre-functionalized aniline or nucleophilic substitution to install the isobutoxy moiety, analogous to methods used for related compounds .

Properties

IUPAC Name

3-bromo-5-methyl-2-(2-methylpropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-7(2)6-14-11-9(12)4-8(3)5-10(11)13/h4-5,7H,6,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTOQKBUYIIAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-isobutoxy-5-methylaniline typically involves multiple steps. One common method starts with the bromination of 2-isobutoxy-5-methylaniline. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-2-isobutoxy-5-methylaniline may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-isobutoxy-5-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-isobutoxy-5-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-isobutoxy-5-methylaniline depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivative used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and synthetic properties of 3-Bromo-2-isobutoxy-5-methylaniline can be inferred through comparison with brominated aniline derivatives documented in the literature. Key analogs include positional isomers, alkoxy variants, and halogen-substituted counterparts.

Substituent Position and Electronic Effects

  • 3-Bromo-2-methylaniline (CAS 55289-36-6): A positional isomer with a methyl group at position 2. Its molecular weight (186.04 g/mol) is lower than the target compound due to the absence of the isobutoxy group .
  • 3-Bromo-5-methylaniline (CAS 74586-53-1) : With a methyl group at position 5, this compound exhibits distinct electronic effects. The para-methyl group relative to bromine may enhance electron density at the aromatic ring, influencing reactivity in cross-coupling reactions .

Alkoxy Substituent Variations

  • 3-Bromo-5-methoxyaniline (CAS 16618-68-1) : Replacing methyl with a methoxy group (-OCH₃) increases molecular weight to 202.05 g/mol. Methoxy’s electron-donating nature activates the ring toward electrophilic substitution, contrasting with the steric and electronic effects of isobutoxy .
  • 3-Bromo-2-ethoxy-5-fluoroaniline (CAS 1096354-40-3) : This analog substitutes ethoxy (-OCH₂CH₃) and fluoro groups, yielding a molecular weight of 234.07 g/mol. The ethoxy group offers moderate lipophilicity, while fluorine’s electronegativity deactivates the ring .

Molecular Weight and Lipophilicity

The target compound’s isobutoxy group significantly increases its molecular weight (calculated: 259.05 g/mol) compared to methoxy (202.05 g/mol) or ethoxy (234.07 g/mol) analogs. This enhances lipophilicity, which may improve membrane permeability in biological applications but reduce aqueous solubility.

Data Table: Comparative Analysis of Brominated Aniline Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS RN Key Properties/Notes
3-Bromo-2-isobutoxy-5-methylaniline 2-isobutoxy, 3-Br, 5-CH₃ C₁₁H₁₆BrNO 259.05 (calculated) Not available High lipophilicity; inferred steric hindrance
3-Bromo-2-methylaniline 2-CH₃, 3-Br C₇H₈BrN 186.04 55289-36-6 >97.0% purity; price: JPY14,000/25g
3-Bromo-5-methylaniline 5-CH₃, 3-Br C₇H₈BrN 186.04 74586-53-1 >93.0% purity; price: JPY11,000/25g
3-Bromo-5-methoxyaniline 5-OCH₃, 3-Br C₇H₈BrNO 202.05 16618-68-1 Commercial availability
3-Bromo-2-ethoxy-5-fluoroaniline 2-OCH₂CH₃, 5-F, 3-Br C₈H₉BrFNO 234.07 1096354-40-3 Pale yellow oil; used in fluorinated drug synthesis

Research Findings and Implications

  • Synthetic Accessibility: The isobutoxy group’s bulk may complicate synthesis compared to smaller alkoxy analogs. Bromination methods using N-bromosuccinimide (NBS) and AIBN, as described for furanones , could be adapted for precursor functionalization.
  • Reactivity Trends : Electron-withdrawing bromine deactivates the ring, while isobutoxy’s electron-donating nature may partially counteract this effect. Steric hindrance at position 2 could limit further substitution reactions.
  • Cost and Availability : Analogous compounds like 3-Bromo-2-methylaniline are priced at ~JPY14,000/25g , suggesting that the target compound’s complex synthesis may elevate costs.

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